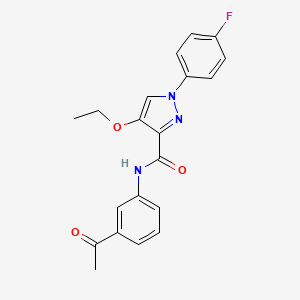

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 4-ethoxy group, a 4-fluorophenyl substituent at the 1-position, and a 3-acetylphenyl moiety on the carboxamide side chain.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-3-27-18-12-24(17-9-7-15(21)8-10-17)23-19(18)20(26)22-16-6-4-5-14(11-16)13(2)25/h4-12H,3H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDDARGQCSCOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the acetylphenyl group: This step involves the acylation of the pyrazole ring using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

Fluorination: The fluorophenyl group can be incorporated through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological or pharmacological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazole Core

a. 1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide ()

- Structure : Retains the 1-(4-fluorophenyl)pyrazole core but substitutes the 4-ethoxy group with a methylthiazole-methylamine side chain.

- Higher molecular weight (331.2 g/mol vs. ~369 g/mol for the target compound) due to the thiazole moiety. Biological Relevance: Thiazole groups are associated with antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to the ethoxy-containing target compound .

b. N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide ()

- Structure: Features a fused thienopyrazole core with a trifluoromethyl group and 4-ethoxyphenyl carboxamide.

- Key Differences: The trifluoromethyl group increases electronegativity and metabolic stability compared to the acetylphenyl group. Thienopyrazole systems may exhibit altered pharmacokinetics due to enhanced lipophilicity.

- Implications : Such structural variations could improve blood-brain barrier penetration for CNS targets but may reduce solubility .

Modifications in the Carboxamide Side Chain

a. BI80645: 4-Ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide ()

- Structure : Shares the 4-ethoxy-1-(4-fluorophenyl)pyrazole core but substitutes the 3-acetylphenyl group with a 2-methoxyphenylmethyl side chain.

- Key Differences: The methoxyphenyl group introduces additional hydrogen-bonding capacity via the methoxy oxygen. Molecular weight: 369.39 g/mol vs. theoretical ~380–400 g/mol for the target compound (assuming similar substituents). Applications: Such derivatives are often explored as kinase inhibitors or cannabinoid receptor modulators due to their balanced lipophilicity .

b. 5-(4-Fluorophenyl)-1-phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide ()

- Structure : Replaces the 4-ethoxy group with a phenyl ring and incorporates a pyridinyl carboxamide.

- Absence of the ethoxy group may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) .

Functional Group Impact on Bioactivity

Anti-Inflammatory Analogs ()

- Compounds like 4-(4-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide demonstrate that fluorophenyl and thiadiazole groups synergize for anti-inflammatory activity.

- Comparison : The target compound’s 3-acetylphenyl group may offer superior hydrogen-bonding interactions compared to thiadiazole, but this requires empirical validation .

Biological Activity

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole derivatives class. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.

- Acetylation : The introduction of the acetylphenyl group is performed using acetyl chloride or acetic anhydride in the presence of a Lewis acid.

- Ethoxylation : This step involves etherification using ethanol and a catalyst.

- Fluorination : The fluorophenyl group is incorporated via nucleophilic aromatic substitution with a fluorinated benzene derivative.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi . The compound's structure suggests potential mechanisms of action through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, related pyrazole derivatives were found to reduce TNF-α levels by up to 85% at specific concentrations . This suggests that this compound may act similarly through modulation of inflammatory pathways.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Pyrazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism likely involves the inhibition of specific kinases or other molecular targets critical for cancer cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators.

- Receptor Modulation : It may interact with specific receptors involved in inflammatory and cancer pathways.

These interactions suggest a multifaceted mechanism underlying its biological effects.

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

| Study | Compound Tested | Activity | Findings |

|---|---|---|---|

| Selvam et al. | 1-acetyl-3-(3,4-dimethoxyphenyl) derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |

| Nagarapu et al. | 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-pyrazole derivatives | Anti-inflammatory | Potency observed at 75% reduction in edema |

| Burguete et al. | 1-acetyl-3,5-diphenyl-pyrazole derivatives | Antimicrobial | Significant activity against MTB strain H37Rv |

These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.